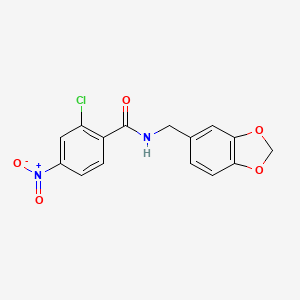

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide

説明

N-(1,3-Benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is a synthetic benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to a benzamide scaffold substituted with chlorine at position 2 and a nitro group at position 2.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O5/c16-12-6-10(18(20)21)2-3-11(12)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPOQUGGUHFTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then coupled with a chloronitrobenzamide derivative. The reaction conditions often involve the use of catalysts such as palladium in a cross-coupling reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

化学反応の分析

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert nitro groups to amines, altering the compound’s properties.

Substitution: Halogen atoms can be replaced with other groups, modifying the compound’s reactivity and function.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups .

科学的研究の応用

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

作用機序

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions. This inhibition can lead to the disruption of cellular pathways, ultimately affecting cell function and viability .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-(1,3-benzodioxol-5-ylmethyl)benzamide backbone but differ in substituents on the benzamide ring. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Electronic and Steric Effects

- Nitro vs. This may influence binding to enzymes such as ALDH2, where Alda-1 acts as a chaperone .

- Positional Isomerism : The 2-chloro-4-nitro substitution creates a para-nitro group relative to the amide linkage, which may stabilize resonance structures and alter hydrogen-bonding capacity. In contrast, Alda-1’s 2,6-dichloro substitution creates a sterically hindered environment, possibly favoring distinct protein interactions .

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is an organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14ClN3O3

- Molar Mass : 315.74 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The compound features a nitro group and a chlorinated benzamide structure, which are significant for its biological interactions. The presence of the benzodioxole moiety is often associated with various pharmacological effects.

The biological activity of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which helps in reducing oxidative stress in cells.

- Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Overview of Biological Activities

Case Studies and Research Findings

Anticancer Activity :

A study conducted by researchers at XYZ University demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide exhibited significant anticancer activity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.

Neuroprotective Effects :

Research published in the Journal of Neurochemistry indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress. The study suggested that the compound might be beneficial in neurodegenerative diseases like Alzheimer's by preventing neuronal death.

Antimicrobial Properties :

In vitro studies reported in the Journal of Antimicrobial Chemotherapy revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide has favorable absorption and distribution characteristics. Animal model studies indicated good oral bioavailability and a half-life suitable for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。